2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid
Overview
Description
2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid is an organic compound characterized by the presence of dichloro and difluoromethoxy substituents on a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing specialized reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield dechlorinated or defluorinated products.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated or defluorinated derivatives .
Scientific Research Applications
2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of agrochemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
- 2,3-Dichloro-6-(trifluoromethoxy)phenylacetic acid
- 2,3-Dichloro-6-(methoxy)phenylacetic acid
- 2,3-Dichloro-6-(ethoxy)phenylacetic acid
Comparison: Compared to its analogs, 2,3-Dichloro-6-(difluoromethoxy)phenylacetic acid exhibits unique properties due to the presence of the difluoromethoxy group. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2,3-dichloro-6-(difluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-1-2-6(16-9(12)13)4(8(5)11)3-7(14)15/h1-2,9H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJQVKDVFJDBNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)CC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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